2-(2-Methylpropoxy)ethan-1-amine

Physicochemical characterization Ionization state Salt formation

2-(2-Methylpropoxy)ethan-1-amine (CAS 89585-16-0), also referred to as 2-isobutoxyethylamine, is a branched-chain primary alkoxyethylamine with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. The compound consists of a primary amine group attached to an ethyl chain, which is further linked to an isobutyl (2-methylpropyl) ether moiety.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 89585-16-0
Cat. No. B3165037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpropoxy)ethan-1-amine
CAS89585-16-0
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC(C)COCCN
InChIInChI=1S/C6H15NO/c1-6(2)5-8-4-3-7/h6H,3-5,7H2,1-2H3
InChIKeyZSLFISNFWCDEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylpropoxy)ethan-1-amine (CAS 89585-16-0) – Branched Alkoxyethylamine Building Block with Quantifiable Basicity and Lipophilicity Profiles


2-(2-Methylpropoxy)ethan-1-amine (CAS 89585-16-0), also referred to as 2-isobutoxyethylamine, is a branched-chain primary alkoxyethylamine with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol . The compound consists of a primary amine group attached to an ethyl chain, which is further linked to an isobutyl (2-methylpropyl) ether moiety [1]. This structure imparts a predicted pKa of 8.82 ± 0.10, a predicted density of 0.849 ± 0.06 g/cm³, and a boiling point of 141 °C at 749 Torr . It is commercially available in purities of 95% and 97% .

2-(2-Methylpropoxy)ethan-1-amine (CAS 89585-16-0) – Why Straight-Chain Alkoxyethylamines Are Not Interchangeable Substitutes


Substituting 2-(2-methylpropoxy)ethan-1-amine with a generic alkoxyethylamine (e.g., ethoxy-, propoxy-, or butoxy- derivatives) introduces quantifiable changes in basicity, lipophilicity, and volatility that directly impact reaction outcomes, purification requirements, and biological partitioning. As demonstrated below, the branched isobutoxy group confers a distinct pKa of 8.82 and a LogP of 0.62 , values that differ substantially from those of linear analogs (pKa 6.26–8.89; LogP 1.5–1.46) [1]. These differences alter ionization state at physiological pH, organic-aqueous partitioning, and chromatographic retention, making empirical selection based on quantified physicochemical parameters essential for reproducible research and process development.

2-(2-Methylpropoxy)ethan-1-amine (CAS 89585-16-0) – Quantified Physicochemical Differentiation vs. Linear Alkoxyethylamine Analogs


Basicity (pKa) Comparison: Branched Isobutoxy Substitution Elevates pKa Relative to Ethoxyethylamine

2-(2-Methylpropoxy)ethan-1-amine exhibits a predicted pKa of 8.82 ± 0.10 . In contrast, the linear 2-ethoxyethylamine (CAS 110-76-9) displays a measured pKa of 6.26 (+1) at 25°C [1]. The 2.56 log-unit higher pKa indicates that the target compound remains significantly less ionized (approx. 10 % protonated vs. >99 % protonated) at pH 7.4, a critical factor for membrane permeability and receptor binding in biological assays. The 2-propoxy analog (CAS 42185-03-5) exhibits a similar predicted pKa of 8.89 , underscoring that the branched isobutoxy group yields basicity comparable to the linear propoxy derivative.

Physicochemical characterization Ionization state Salt formation

Lipophilicity (LogP) Comparison: Intermediate Hydrophobicity Between Ethoxy and Butoxy Analogs

2-(2-Methylpropoxy)ethan-1-amine has a reported LogP of 0.6177 . By comparison, 2-ethoxyethylamine (CAS 110-76-9) has a LogP of 1.5 at 30°C , while 2-butoxyethylamine (CAS 6338-52-9) exhibits a LogP of 1.46210 . The target compound's LogP is approximately 0.88 units lower than the ethoxy derivative and 0.84 units lower than the butoxy derivative, indicating intermediate lipophilicity that balances aqueous solubility with membrane permeability.

Drug-likeness Partition coefficient ADME

Boiling Point Comparison: Mid-Range Volatility Facilitates Purification and Solvent Compatibility

2-(2-Methylpropoxy)ethan-1-amine exhibits a boiling point of 141 °C at 749 Torr . This value lies between 2-ethoxyethylamine (105 °C) and 2-butoxyethylamine (158.3 °C at 760 mmHg) [1], and is slightly higher than 2-propoxyethylamine (126–134 °C) [2]. The 36 °C higher boiling point compared to the ethoxy analog reduces evaporative losses during ambient handling while remaining low enough to permit facile distillative purification without thermal decomposition.

Purification Distillation Process chemistry

Commercial Purity and Availability: Consistent Supply in 95% and 97% Grades

2-(2-Methylpropoxy)ethan-1-amine is readily available from multiple commercial suppliers in defined purities of 95% (AKSci, Leyan) and 97% (HPLC) . In contrast, 2-ethoxyethylamine is typically supplied at ≥98% purity , while 2-propoxyethylamine is offered at >97% and 2-butoxyethylamine at 95% . The consistent availability of the target compound in both 95% and 97% grades provides procurement flexibility for applications ranging from preliminary screening to scale-up validation.

Procurement Supply chain Quality control

2-(2-Methylpropoxy)ethan-1-amine (CAS 89585-16-0) – Recommended Application Scenarios Grounded in Physicochemical Differentiation


Synthesis of CNS-Penetrant Small Molecules Requiring Balanced Lipophilicity

The compound's LogP of 0.6177 and pKa of 8.82 create a physicochemical profile (low plasma protein binding, moderate passive permeability) often sought in CNS drug discovery. It may serve as a building block for scaffolds where high LogP (e.g., butoxyethylamine, LogP 1.46) would lead to excessive tissue accumulation and low LogP (e.g., ethoxyethylamine, LogP 1.5 but with a very different pKa) would limit blood-brain barrier penetration .

Reaction Development Where Controlled Nucleophilicity Is Required

With a pKa of 8.82, the amine is significantly less basic than ethoxyethylamine (pKa 6.26) but comparable to propoxyethylamine (pKa 8.89) [1]. This places it in an intermediate basicity range useful for pH-controlled nucleophilic reactions (e.g., selective mono-alkylation, reductive amination) where strong basicity would promote side reactions. The branched isobutyl group may further modulate steric accessibility.

Scale-Up and Process Chemistry Favoring Mid-Range Boiling Point

A boiling point of 141 °C is high enough to minimize evaporation losses during ambient handling (unlike ethoxyethylamine at 105 °C) yet low enough to allow straightforward distillative purification (unlike butoxyethylamine at 158 °C) [2]. This property is advantageous in multigram to kilogram syntheses where solvent removal and product isolation are critical cost factors.

Comparative Pharmacological Screening of Alkoxyethylamine Series

When establishing structure-activity relationships (SAR) for a target receptor or enzyme, the quantitative pKa and LogP differences between 2-(2-methylpropoxy)ethan-1-amine and its linear analogs enable deconvolution of steric versus electronic effects. The compound's predicted pKa of 8.82 and LogP of 0.6177 provide a well-defined middle point in the series, making it a valuable comparator for hit-to-lead optimization campaigns.

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